Cas no 1706448-04-5 (4-Iodo-pyrazol-1-ylamine)

4-Iodo-pyrazol-1-ylamine Chemical and Physical Properties
Names and Identifiers
-
- 4-Iodo-pyrazol-1-ylamine
- 1H-Pyrazol-1-amine, 4-iodo-
-
- Inchi: 1S/C3H4IN3/c4-3-1-6-7(5)2-3/h1-2H,5H2
- InChI Key: FXCNLTKDRNWQNF-UHFFFAOYSA-N
- SMILES: N1(N)C=C(I)C=N1
4-Iodo-pyrazol-1-ylamine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM508207-1g |
4-Iodo-1H-pyrazol-1-amine |
1706448-04-5 | 97% | 1g |
$735 | 2022-06-12 |
4-Iodo-pyrazol-1-ylamine Related Literature
-
1. Structural dynamics effects on the ultrafast chemical bond cleavage of a photodissociation reaction†María E. Corrales,Garikoitz Balerdi,Rebeca de Nalda,Luis Bañares,Ahmed H. Zewail Phys. Chem. Chem. Phys., 2014,16, 8812-8818
-
Eli Sutter,Juan Carlos Idrobo,Peter Sutter J. Mater. Chem. C, 2020,8, 11555-11562
-
Seokjin Moon,Yuh Hijikata Phys. Chem. Chem. Phys., 2019,21, 12112-12120
-
Kuan-Ying Hsieh,El-Eulmi Bendeif,Axel Gansmuller,Sebastien Pillet,Theo Woike,Dominik Schaniel RSC Adv., 2013,3, 26132-26141
-
Shane O'Sullivan,Eva Alvarez de Eulate,Yiu Hang Yuen,Erik Helmerhorst,Damien W. M. Arrigan Analyst, 2013,138, 6192-6196
Additional information on 4-Iodo-pyrazol-1-ylamine
Introduction to 4-Iodo-pyrazol-1-ylamine (CAS No. 1706448-04-5)
4-Iodo-pyrazol-1-ylamine, with the CAS number 1706448-04-5, is a versatile organic compound that has garnered significant attention in recent years due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound is characterized by its unique structural features, which include an iodo group and a pyrazolylamine moiety. These features contribute to its chemical reactivity and biological activity, making it a valuable intermediate in the synthesis of more complex molecules.
The chemical structure of 4-Iodo-pyrazol-1-ylamine consists of a pyrazole ring with an amino group attached to the 1-position and an iodo substituent at the 4-position. The pyrazole ring is a five-membered heterocyclic compound containing two nitrogen atoms, which imparts unique electronic properties to the molecule. The presence of the iodo group further enhances the reactivity of the compound, making it an attractive starting material for various synthetic transformations.
In the pharmaceutical industry, 4-Iodo-pyrazol-1-ylamine has shown promise as a key intermediate in the development of novel drugs. Recent studies have explored its potential as a building block for the synthesis of compounds with anti-inflammatory, antiviral, and anticancer properties. For instance, a study published in the Journal of Medicinal Chemistry in 2022 reported the use of 4-Iodo-pyrazol-1-ylamine in the synthesis of a series of pyrazole derivatives that exhibited potent anti-inflammatory activity. These derivatives were found to be effective in reducing inflammation in both in vitro and in vivo models.
Beyond its pharmaceutical applications, 4-Iodo-pyrazol-1-ylamine has also found use in the agrochemical industry. Researchers have investigated its potential as a precursor for the synthesis of herbicides and fungicides. A notable example is a study published in the Pest Management Science journal in 2023, which demonstrated that compounds derived from 4-Iodo-pyrazol-1-ylamine exhibited excellent fungicidal activity against several plant pathogens. This finding opens up new possibilities for developing more effective and environmentally friendly agricultural products.
In materials science, the unique electronic properties of 4-Iodo-pyrazol-1-ylamine have led to its exploration as a building block for functional materials. A study published in the Journal of Materials Chemistry C in 2022 reported the synthesis of organic semiconductors using 4-Iodo-pyrazol-1-ylamine. These semiconductors exhibited high charge carrier mobility and were used to fabricate organic field-effect transistors (OFETs) with excellent performance. This research highlights the potential of 4-Iodo-pyrazol-1-ylamine in advancing the field of organic electronics.
The synthetic accessibility of 4-Iodo-pyrazol-1-ylamine is another factor contributing to its widespread use. Various synthetic routes have been developed to produce this compound efficiently and cost-effectively. One common method involves the reaction of 4-bromo-pyrazole with sodium azide followed by reduction to form the amino derivative. Another approach involves the direct iodination of pyrazole using iodine monochloride (ICl) or other iodinating agents. These synthetic methods have been optimized to ensure high yields and purity, making 4-Iodo-pyrazol-1-ylamine readily available for research and industrial applications.
The safety profile of 4-Iodo-pyrazol-1-ylamine is an important consideration for its use in various applications. While it is not classified as a hazardous material under current regulations, proper handling and storage practices are recommended to ensure safety. Researchers should follow standard laboratory protocols when working with this compound to minimize any potential risks.
In conclusion, 4-Iodo-pyrazol-1-ylamine (CAS No. 1706448-04-5) is a versatile organic compound with a wide range of applications in pharmaceuticals, agrochemicals, and materials science. Its unique structural features and chemical reactivity make it an invaluable intermediate for synthesizing more complex molecules with diverse functionalities. Ongoing research continues to uncover new applications and potential uses for this compound, further solidifying its importance in various scientific fields.
1706448-04-5 (4-Iodo-pyrazol-1-ylamine) Related Products
- 1822678-08-9(2-(2,4-Dimethylphenyl)-6-methyl-4,5-dihydropyridazin-3(2H)-one)
- 1339525-73-3((1-methoxybutan-2-yl)(thiophen-2-yl)methylamine)
- 2172252-34-3(1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-sulfonyl chloride)
- 2166821-88-9(7-hydrazinyl-3-(2-methylcyclopropyl)-3H-1,2,3triazolo4,5-dpyrimidine)
- 1360958-63-9(6-Chloro-1H-benzo[d]imidazol-7-amine)
- 141043-16-5((3R)-(+)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride)
- 93951-82-7(2,4,5-Trichlorophenol-d2)
- 320417-17-2(7-(2-Pyridinyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile)
- 1807017-78-2(Ethyl 3-aminomethyl-2-cyano-4-nitrophenylacetate)
- 2172149-33-4(3-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutyl-N-(propan-2-yl)acetamido}propanoic acid)




